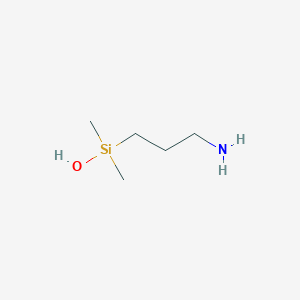

Silanol, (3-aminopropyl)dimethyl-

Description

Structural Significance and Functional Group Chemistry

The structure of (3-aminopropyl)dimethylsilanol consists of a central silicon atom bonded to two methyl groups, a hydroxyl group (silanol), and an aminopropyl group. This arrangement results in a molecule with distinct reactive centers.

The Silanol (B1196071) Group (-Si-OH): The hydroxyl group attached to the silicon atom is the primary site for reactions with inorganic substrates. It can undergo condensation reactions with other silanol groups to form stable siloxane bonds (Si-O-Si). This is the key mechanism by which the molecule covalently bonds to the surface of materials rich in hydroxyl groups, such as silica (B1680970), glass, and various metal oxides. The reactivity of the silanol is crucial for creating robust, durable surface modifications.

The Aminopropyl Group (- (CH₂)₃NH₂): At the other end of the molecule, the primary amine on the propyl chain provides a site for a wide range of organic reactions. fsu.edu This amino group is basic and nucleophilic, allowing it to react with electrophiles such as epoxy resins, isocyanates, and carboxylic acids. fsu.edu This functionality is essential for grafting organic polymers or biomolecules onto the surface of inorganic materials, thereby creating hybrid systems with tailored properties. For instance, the amine can serve as a catalytic site or as an anchor point for further chemical synthesis.

The presence of both these functional groups on a single molecule allows (3-aminopropyl)dimethylsilanol to act as a "molecular coupler," effectively bridging the chemical disparity between organic and inorganic phases.

Table 1: Chemical Properties of Related Aminosilanes

| Property | Value | Compound |

|---|---|---|

| Molecular Formula | C₇H₁₉NOSi | (3-Aminopropyl)dimethylethoxysilane |

| Molecular Weight | 161.32 g/mol | (3-Aminopropyl)dimethylethoxysilane |

| Boiling Point | 85-88 °C/8 mmHg | 3-Aminopropyl(diethoxy)methylsilane |

| Density | 0.916 g/mL at 25 °C | 3-Aminopropyl(diethoxy)methylsilane |

Data for related alkoxysilane precursors are presented due to the limited availability of experimental data for the isolated silanol.

Interdisciplinary Research Landscape and Scope

The unique properties of (3-aminopropyl)dimethylsilanol and its alkoxide precursors, such as (3-aminopropyl)dimethylethoxysilane (APDMES), have led to their application across a diverse range of scientific and industrial fields.

Materials Science: In materials science, these aminosilanes are extensively used for the surface modification of inorganic fillers and substrates. For example, studies have shown that APDMES reacts with silica surfaces, initially through hydrogen bonding of both its ethoxy and aminopropyl groups with the surface hydroxyls. nih.govresearchgate.net This is followed by the formation of covalent Si-O-Si linkages, which enhances the compatibility and adhesion between the inorganic material and an organic polymer matrix. nih.govresearchgate.net This is critical in the development of high-performance composites, coatings, and adhesives. atamanchemicals.com

Biomedical Applications: The ability to functionalize surfaces with amine groups is highly valuable in the biomedical field. Amine-terminated surfaces can be used to immobilize proteins, enzymes, and other biomolecules for applications in biosensors and diagnostics. Furthermore, the modification of nanoparticles and drug delivery systems with aminosilanes can improve their stability and biocompatibility. sigmaaldrich.com Research on related compounds like (3-aminopropyl)triethoxysilane (APTES) has demonstrated that such functionalized surfaces can be non-toxic to cells, opening avenues for their use in tissue engineering and cell culture. wikipedia.org

Separation and Catalysis: The functionalization of porous materials like zeolites and mesoporous silica with aminosilanes can alter their surface chemistry and pore characteristics. This has been leveraged to improve the performance of membranes for gas separation and to create solid-supported catalysts where the amine group acts as the active catalytic site. sigmaaldrich.com

Role as a Key Intermediate in Organosilicon Chemistry

(3-Aminopropyl)dimethylsilanol and its derivatives are fundamental intermediates in the synthesis of more complex organosilicon structures, particularly silicones and silsesquioxanes.

As a chain terminator or end-capper, the monofunctional silanol group can control the polymerization of siloxanes. In the synthesis of aminopropyl-terminated polydimethylsiloxanes (PDMS), a related compound, 1,3-bis(3-aminopropyl)-tetramethyldisiloxane, is used as an end-blocker in the ring-opening polymerization of cyclic siloxanes. researchgate.net This process yields silicone polymers with reactive amine groups at their chain ends. researchgate.net These telechelic polymers are themselves valuable precursors for synthesizing high-performance elastomers and block copolymers. For instance, they are used to create soft polysiloxane-urea elastomers for applications such as accommodating intraocular lenses. researchgate.net

Moreover, the hydrolysis and condensation of related tri-functional aminosilanes like APTES can lead to the formation of three-dimensional cross-linked networks known as silsesquioxanes. wikipedia.org These materials possess a hybrid organic-inorganic structure and exhibit exceptional thermal and mechanical properties.

The synthesis of these advanced materials often relies on the precise control of reaction conditions, where the aminosilane (B1250345) intermediate plays a crucial role in dictating the final structure and properties of the product.

Table 2: Key Data for (3-Aminopropyl)dimethylsilanol and Related Precursors

| Identifier | Value | Compound |

|---|---|---|

| CAS Number | 180051-45-0 | (3-aminopropyl)dimethylsilanol |

| CAS Number | 18306-79-1 | (3-Aminopropyl)dimethylethoxysilane |

| Molecular Formula | C₇H₁₉NOSi | (3-Aminopropyl)dimethylethoxysilane |

| IUPAC Name | 3-[ethoxy(dimethyl)silyl]propan-1-amine | (3-Aminopropyl)dimethylethoxysilane |

| CAS Number | 31024-26-7 | (3-aminopropyl)dimethylmethoxysilane |

| Molecular Formula | C₆H₁₇NOSi | (3-aminopropyl)dimethylmethoxysilane |

Structure

3D Structure

Properties

CAS No. |

180051-45-0 |

|---|---|

Molecular Formula |

C5H15NOSi |

Molecular Weight |

133.26 g/mol |

IUPAC Name |

3-[hydroxy(dimethyl)silyl]propan-1-amine |

InChI |

InChI=1S/C5H15NOSi/c1-8(2,7)5-3-4-6/h7H,3-6H2,1-2H3 |

InChI Key |

SWSFFEMOWAUAEN-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(CCCN)O |

Origin of Product |

United States |

Precursor Chemistry and in Situ Formation of 3 Aminopropyl Dimethylsilanol Moieties

Hydrolytic Pathways of (3-Aminopropyl)dialkoxysilanes

The primary route to generate (3-aminopropyl)dimethylsilanol moieties is through the hydrolysis of (3-aminopropyl)dialkoxysilanes, such as (3-aminopropyl)dimethylethoxysilane (APDMES). This reaction involves the cleavage of the silicon-alkoxy (Si-OR) bond by water to form a silicon-hydroxyl (Si-OH) bond and an alcohol byproduct. The general reaction can be represented as:

(CH₃)₂Si(OR)CH₂CH₂CH₂NH₂ + H₂O → (CH₃)₂Si(OH)CH₂CH₂CH₂NH₂ + ROH

The hydrolysis process is complex and can proceed in a stepwise manner, with the substitution of one or both alkoxy groups. The subsequent condensation of the resulting silanols can lead to the formation of siloxane bonds (Si-O-Si), creating dimers, oligomers, or polymeric networks.

Catalytic Influences on Hydrolysis (Acid, Base, Self-Catalysis)

The rate of hydrolysis of (3-aminopropyl)dialkoxysilanes is significantly influenced by the presence of catalysts. Both acids and bases can accelerate the reaction. cfmats.comgelest.com

Acid Catalysis: In acidic conditions, the oxygen atom of the alkoxy group is protonated, making the silicon atom more susceptible to nucleophilic attack by water. The hydrolysis rate constant for alkoxysilanes in acidic media can range from 4.5 to 65 × 10⁻² M⁻¹ min⁻¹, depending on the acid concentration. nih.gov The activation energy for acid-catalyzed hydrolysis is typically in the range of 11 to 16 kcal mol⁻¹. nih.gov

Base Catalysis: Under basic conditions, the hydroxide (B78521) ion directly attacks the silicon atom, facilitating the displacement of the alkoxy group. nih.gov The hydrolysis rate constants in alkaline media can vary significantly, for instance, from 1.4 to 8 × 10⁴ s⁻¹ depending on the concentration of water and ammonia. nih.gov The activation energy in a basic medium is generally lower, around 6 kcal mol⁻¹. nih.gov

Self-Catalysis: Aminosilanes like (3-aminopropyl)dialkoxysilanes exhibit a unique characteristic of self-catalysis. google.com The amino group (NH₂) present in the molecule can act as an internal base, catalyzing the hydrolysis of the alkoxy groups. google.comnih.gov This intramolecular catalysis makes the hydrolysis of aminosilanes possible even without the addition of external acids or bases. cfmats.com In fact, the aqueous solution of aminosilanes is alkaline, which promotes the hydrolysis reaction. cfmats.com The presence of the aminopropyl group can lead to rapid hydrolysis and condensation, forming siloxane networks. researchgate.net

Water Concentration Effects on Hydrolysis Kinetics

The concentration of water is a critical factor governing the kinetics of hydrolysis. Stoichiometrically, one mole of water is required to hydrolyze one mole of a dialkoxysilane. However, the rate and extent of the reaction are highly dependent on the water-to-silane ratio.

Increasing the water content generally enhances the rate of hydrolysis up to a certain point. nih.gov For amino-functional silanes, a higher water concentration can sometimes hinder self-condensation reactions. researchgate.net Studies on γ-aminopropyltriethoxysilane (a related trialkoxysilane) have shown that the hydrolysis reaction is faster with increasing water concentration and is complete when 3 moles of water per mole of silane (B1218182) are used. researchgate.net However, excessive water can also lead to the formation of larger, poorly cross-linked structures and cyclic siloxanes. researchgate.net It has been observed that hydrolysis is generally faster than the subsequent condensation, except at very low water concentrations. researchgate.net

Dehydrogenative Condensation Reactions from Hydrosilanes

An alternative pathway for the formation of silanol (B1196071) groups involves the dehydrogenative condensation of hydrosilanes. While less common for the direct synthesis of (3-aminopropyl)dimethylsilanol, this method is a known route for creating Si-O bonds. The reaction typically involves the reaction of a hydrosilane (containing a Si-H bond) with a compound containing a hydroxyl group, often catalyzed by metal complexes. The general form of this reaction is:

R₃SiH + R'OH → R₃SiOR' + H₂

To form a silanol, the hydrosilane would react with water. However, controlling this reaction to yield the desired silanol without further condensation can be challenging.

Controlled Generation of Silanol Groups on Surfaces

The controlled generation of (3-aminopropyl)dimethylsilanol moieties on surfaces is crucial for applications such as surface functionalization and the creation of self-assembled monolayers (SAMs). nih.govresearchgate.netmdpi.com The process typically involves the reaction of a (3-aminopropyl)dialkoxysilane precursor with hydroxyl groups present on a substrate surface (e.g., silica (B1680970), glass).

The reaction of (3-aminopropyl)dimethylethoxysilane (APDMES) with silica surfaces has been studied in the gas phase. researchgate.net Initially, the silane adsorbs onto the surface through hydrogen bonding of both its ethoxy and aminopropyl groups with the surface silanols. researchgate.net As the reaction progresses, covalent Si-O-Si bonds are formed between the silane and the surface, primarily at the expense of the hydrogen-bonded ethoxy groups. researchgate.net

The use of catalysts can significantly influence the surface reaction. For instance, preadsorbing a diamine like ethylenediamine (B42938) (EDA) on a silica surface before introducing APDMES has been shown to nearly double the amount of adsorbed silane compared to the reaction without a catalyst or with monoamine catalysts. researchgate.netumn.edu This two-step method also leads to an increased number of chemisorbed APDMES molecules with their aminopropyl groups extending away from the surface. researchgate.netumn.edu This controlled orientation is highly desirable for subsequent functionalization steps.

Pre-treatment of the surface: This often involves cleaning and activating the surface to increase the density of hydroxyl groups. mdpi.com

Hydrolysis of the alkoxysilane: This can occur either in solution before deposition or in situ on the surface with adsorbed water.

Condensation: The hydrolyzed silane condenses with the surface hydroxyl groups to form stable covalent bonds.

Post-treatment: This may involve baking to promote further cross-linking and remove residual byproducts. mdpi.com

The ability to control these steps allows for the precise engineering of surface properties.

Interactive Data Table: Factors Affecting Hydrolysis of Alkoxysilanes

| Factor | Effect on Hydrolysis Rate | Notes |

| pH | Slowest at neutral pH (7). cfmats.com Accelerated by both acid and base. cfmats.comgelest.com | Non-amino silanes often adjusted to pH 3-5 with acid. cfmats.com Aminosilanes are self-catalyzing due to their basicity. cfmats.comgoogle.com |

| Water Concentration | Generally increases with higher concentration up to a point. nih.gov | For aminosilanes, higher water content can hinder self-condensation. researchgate.net Complete hydrolysis of γ-APS requires a 3:1 molar ratio of water to silane. researchgate.net |

| Catalyst | Amines, acids, and bases can catalyze the reaction. cfmats.comgelest.comresearchgate.net | Ethylenediamine has been shown to be an effective catalyst for surface reactions of APDMES. researchgate.netumn.edu |

| Temperature | Higher temperatures generally increase the reaction rate. | --- |

| Solvent | The choice of solvent can affect the solubility and reactivity of the silane. researchgate.net | Hydrolysis in an alcoholic solvent mixture can lead to more stable silanols compared to pure water. researchgate.net |

Reaction Mechanisms and Polymerization of 3 Aminopropyl Dimethylsilanol

Condensation Reactions Leading to Siloxane Networks

The formation of siloxane (Si-O-Si) bonds from silanol (B1196071) (Si-OH) precursors is the fundamental reaction in the polymerization of (3-aminopropyl)dimethylsilanol. This process can occur through several mechanisms, leading to the development of a cross-linked network.

Intermolecular Condensation of Silanol Moieties

The principal pathway for the formation of siloxane networks is the intermolecular condensation of silanol groups. researchgate.net This reaction involves two silanol molecules, where one Si-OH group reacts with another, eliminating a molecule of water and forming a Si-O-Si linkage. This process is a cornerstone of silicone chemistry, leading to the growth of polymer chains and networks. ic.ac.uk

The reaction can be represented as:

2 R(CH₃)₂SiOH → R(CH₃)₂Si-O-Si(CH₃)₂R + H₂O (where R is the 3-aminopropyl group)

This self-condensation can be influenced by various factors, including temperature, pH, and the presence of catalysts. The reactive silanol species can also react with themselves to form oligomers as a side reaction. researchgate.net The formation of these siloxane bonds is a key step in creating a silica (B1680970) coating layer. researchgate.net

Reaction Kinetics and Rate-Limiting Steps

The kinetics of silanol condensation are complex and can be influenced by several factors. The rate of the condensation reaction is dependent on the concentration of the silanol, the temperature, and the pH of the reaction medium. bohrium.com The presence of an amine-based catalyst can significantly increase the rate constant of the primary silanization reaction. mdpi.com

Studies on similar aminosilanes, such as (3-aminopropyl)triethoxysilane (APTES), have shown that the initial silanization can be very rapid, but achieving saturation is a much slower process. nih.gov The reaction mechanism may involve adsorption, chemical sorption, and chemical diffusion processes. nih.gov The pH of the medium plays a crucial role in the initial stages of the reaction, influencing the reactivity of the silane (B1218182). bohrium.com For instance, in aqueous solutions, the silanols produced by hydrolysis can be more stable than in alcoholic solvent mixtures, where they are more prone to self-condensation. bohrium.com

The rate-limiting step can vary depending on the reaction conditions. In some cases, the hydrolysis of precursor alkoxysilanes to form the initial silanol groups can be the rate-determining step. In other scenarios, particularly under conditions where silanols are readily available, the condensation reaction itself becomes the rate-limiting step.

Sol-Gel Chemistry and Polycondensation Processes

The principles of sol-gel chemistry are highly relevant to the polymerization of (3-aminopropyl)dimethylsilanol. The sol-gel process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. This transformation occurs through the hydrolysis and polycondensation of precursors. researchgate.net

In the context of (3-aminopropyl)dimethylsilanol, the process begins with the hydrolysis of a precursor like (3-aminopropyl)dimethylethoxysilane to form the silanol. This is followed by polycondensation reactions, leading to the formation of a three-dimensional siloxane network. researchgate.netresearchgate.net The amine functionality can influence the morphology and properties of the resulting gel. researchgate.net

The polycondensation process can be controlled to produce materials with specific properties. For example, the co-condensation of (3-aminopropyl)dimethylsilanol with other silanes, such as tetraethoxysilane (TEOS), allows for the creation of hybrid organic-inorganic materials with tailored functionalities. researchgate.net The resulting materials often exhibit a mesoporous structure with a high surface area. researchgate.net

| Parameter | Influence on Sol-Gel Process |

| Precursor Concentration | Affects the rate of gelation and the density of the final network. |

| Water-to-Silane Ratio | Controls the extent of hydrolysis and subsequent condensation. |

| Catalyst (Acid or Base) | Influences the rates of both hydrolysis and condensation reactions. |

| Solvent | Can affect the solubility of reactants and the morphology of the resulting gel. |

| Temperature | Impacts the reaction rates of hydrolysis and condensation. |

Role of the Amine Functionality in Catalysis and Interactions

The aminopropyl group in (3-aminopropyl)dimethylsilanol is not merely a passive structural component; it actively participates in the reaction pathways, influencing both the rate and the mechanism of polymerization.

Intramolecular Catalysis by Amine Groups

The amine group can act as an intramolecular catalyst for the condensation of the silanol group. nih.gov This occurs through a mechanism where the amine functionality facilitates the deprotonation of one silanol group, making it a more potent nucleophile. This activated silanol can then more readily attack the silicon atom of another silanol molecule.

Computational studies have suggested that the most probable mechanism for amine-catalyzed reactions on silica surfaces involves the active participation of the silanol groups in forming and breaking covalent bonds. nih.gov This intramolecular assistance significantly lowers the energy barrier for the condensation reaction.

Hydrogen Bonding and Electrostatic Interactions in Reaction Pathways

Hydrogen bonding plays a critical role in the polymerization of (3-aminopropyl)dimethylsilanol. The amine group can form hydrogen bonds with silanol groups, both on the same molecule (intramolecularly) and on adjacent molecules (intermolecularly). nih.govnih.gov These hydrogen bonds can pre-organize the reactant molecules, bringing the reacting functional groups into proximity and facilitating the condensation reaction. mdpi.comnih.gov

The amine group can also engage in hydrogen bonding with the solvent and other species present in the reaction mixture. The interaction between amine groups and silanol groups on a silica surface, for example, can enhance the nucleophilicity of the surface, promoting its reaction with silane molecules. mdpi.com

Electrostatic interactions also contribute to the reaction pathways. The amine group can be protonated, especially in acidic or neutral conditions, leading to a positively charged ammonium (B1175870) species. This can then interact with negatively charged silicate (B1173343) species or deprotonated silanols, influencing the aggregation and condensation of the molecules. nih.govacs.org These electrostatic interactions are important in controlling the crosslinking during polymerization. mdpi.com The nature and strength of these interactions can affect the morphology and properties of the final polymer network. mdpi.com

| Interaction Type | Role in Polymerization |

| Intramolecular Hydrogen Bonding | Can bring the amine and silanol groups into proximity, potentially leading to intramolecular catalysis or specific conformations. |

| Intermolecular Hydrogen Bonding | Pre-organizes monomer units, facilitating intermolecular condensation and network formation. mdpi.comnih.gov |

| Electrostatic Attraction | Between protonated amine groups and anionic silanolate species, promoting aggregation and reaction. nih.govacs.org |

| Electrostatic Repulsion | Can occur between similarly charged species, influencing the overall morphology of the polymer. mdpi.com |

Oligomerization and Controlled Polymerization Architectures

The polymerization of (3-aminopropyl)dimethylsilanol proceeds primarily through the condensation of its silanol groups. This process, which involves the elimination of water, leads to the formation of siloxane (Si-O-Si) bonds, the fundamental linkage in the polymer backbone. The presence of the aminopropyl group introduces a layer of complexity and control over the polymerization process. It can influence the reaction kinetics and, under certain conditions, participate in directing the final polymer architecture.

The self-condensation of (3-aminopropyl)dimethylsilanol can be catalyzed by both acids and bases. The reaction mechanism generally begins with the activation of the silanol group. In an acidic medium, the silanol oxygen is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by another silanol group. In a basic medium, the silanol is deprotonated to form a more nucleophilic silanolate anion, which then attacks another neutral silanol molecule.

The aminopropyl group can act as an internal catalyst for the condensation reaction. The amine functionality can deprotonate a silanol group on another monomer, forming a silanolate and a protonated amine. This silanolate can then react with another silanol, propagating the chain. This intramolecular assistance can influence the rate and selectivity of the polymerization process.

Control of Oligomer and Polymer Architecture

The architecture of the resulting polysiloxane, whether linear, cyclic, or branched, is highly dependent on the reaction conditions. The formation of linear versus cyclic oligomers is a classic example of kinetic versus thermodynamic control in polymerization.

Linear Oligomers: High monomer concentrations and the use of an end-capping agent favor the formation of linear oligomers. An end-capping agent, such as a monofunctional silane, reacts with the growing polymer chain, preventing further propagation and controlling the molecular weight. The synthesis of aminopropyl-terminated polydimethylsiloxane (B3030410) (PDMS) oligomers often involves the ring-opening polymerization of cyclic siloxanes, such as hexamethylcyclotrisiloxane (B157284) (D3) or octamethylcyclotetrasiloxane (B44751) (D4), in the presence of an initiator and an aminopropyl-functional chain terminator.

Cyclic Oligomers: Intramolecular condensation, or "backbiting," where a reactive chain end attacks a siloxane bond within the same chain, leads to the formation of cyclic oligomers. This process is favored at lower monomer concentrations and higher temperatures, which allow the polymer chain the conformational flexibility to cyclize. The size of the resulting cyclic products (e.g., trimer, tetramer) is influenced by the thermodynamics of ring formation, with certain ring sizes being more stable than others.

The choice of catalyst also plays a crucial role in directing the polymerization. For instance, certain catalysts may favor the formation of specific ring sizes or promote linear chain growth. The hydrolysis and subsequent condensation of 1-aza-2-silacyclopentanes is another route to exclusively form 3-aminopropyl functionalized linear and cyclic siloxanes. nih.gov

Detailed Research Findings

Research into the controlled synthesis of aminopropyl-functionalized siloxanes has yielded methods to produce oligomers with a range of molecular weights and defined structures. For example, libraries of aminopropyl-terminated PDMS oligomers have been synthesized with molecular weights ranging from 2,500 to 50,000 g/mol . wikipedia.org This level of control is achieved by carefully managing the ratio of cyclic siloxane monomer to the aminopropyl-functional end-blocker.

The kinetics of silanization, a related process involving the reaction of aminosilanes with surfaces, have been studied to understand the influence of reaction parameters. While not identical to bulk polymerization, these studies provide insights into the reactivity of the silanol and amino groups. For instance, the rate of condensation of aminosilanes is significantly affected by the pH and the solvent system, with different conditions favoring either hydrolysis of precursor alkoxysilanes or the subsequent condensation into siloxane networks.

The following interactive table summarizes how different reaction parameters can influence the architecture of polymers derived from aminopropyl-functional silanols.

| Parameter | Effect on Polymer Architecture | Research Findings |

| Monomer Concentration | High concentrations favor linear polymer formation. Low concentrations favor the formation of cyclic oligomers due to increased probability of intramolecular reactions. | This is a general principle of condensation polymerization. |

| Catalyst | The type of catalyst (acidic, basic, or specific metal complexes) can influence the rate of polymerization and the selectivity towards linear or specific cyclic structures. | The use of tetramethylammonium-3-aminopropyl-dimethylsilanolate as a catalyst in the equilibration of cyclic siloxanes with an aminopropyl disiloxane (B77578) endblocker allows for the synthesis of aminopropyl-terminated PDMS. nih.gov |

| Temperature | Higher temperatures can favor the formation of thermodynamically stable cyclic products by providing the energy for backbiting reactions. | In many equilibrium ring-opening polymerizations, higher temperatures shift the equilibrium towards the formation of smaller, more stable cyclic species. |

| Solvent | The polarity of the solvent can influence the solubility of the growing polymer chains and the transition states for linear propagation versus cyclization. | The kinetics of aminosilane (B1250345) condensation are highly dependent on the solvent, with different outcomes observed in water, water/ethanol (B145695), and toluene (B28343)/methanol mixtures. |

| End-capping Agent | The presence and concentration of a monofunctional end-capping agent can control the molecular weight of linear oligomers by terminating chain growth. | The molecular weight of aminopropyl-terminated PDMS can be controlled by the ratio of cyclic siloxane monomers to the bis(3-aminopropyl)tetramethyldisiloxane end-capper. |

By carefully manipulating these reaction parameters, it is possible to synthesize (3-aminopropyl)dimethylsilanol-based oligomers and polymers with desired molecular weights and architectural features, paving the way for their application in advanced materials.

Surface Functionalization with 3 Aminopropyl Dimethylsilanol Derivatives

Covalent Grafting onto Inorganic Substrates

Covalent grafting ensures the robust and stable attachment of the functional aminopropyl groups to the substrate, which is critical for the long-term performance of the modified material. The reaction relies on the presence of hydroxyl (-OH) groups on the inorganic substrate's surface, which serve as anchor points for the silane (B1218182) molecules.

Silica-based materials are ideal substrates for aminosilane (B1250345) functionalization due to their high density of surface silanol (B1196071) (Si-OH) groups. The process is widely applied to various forms of silica (B1680970), including amorphous silica, mesoporous silica nanoparticles (MSNs), and silica gel.

The grafting mechanism involves the condensation reaction between the silanol groups of the hydrolyzed aminosilane and the surface silanol groups of the silica material, forming a covalent Si-O-Si linkage. researchgate.netnih.gov The primary amine group of the silane can also play a catalytic role in the hydrolysis and condensation of the siloxane bonds. nih.govresearchgate.net For instance, studies on mesoporous silica show that the fraction of aminopropyl groups on the surface is often higher than in the initial reaction mixture, as the amino group can base-catalyze the hydrolysis of the alkoxysilanes, enhancing their reaction with the silica surface. researchgate.net

The introduction of aminopropyl groups significantly alters the surface properties. For example, modifying silica particles with APTES can systematically shift the isoelectric point from approximately 2.9 to as high as 9.2, depending on the density of the grafted amino groups. nih.gov This charge reversal, from the inherently negative charge of bare silica in neutral pH to a positive charge, is a key outcome of the functionalization. nih.gov

In the context of MSNs, functionalization can be achieved either by post-grafting onto a pre-synthesized nanoparticle or by co-condensation, where the aminosilane is added during the initial synthesis of the nanoparticles. researchgate.netresearchgate.netucm.es The co-condensation method can influence the nanoparticle's morphology and porous structure; increasing the amount of APTES has been shown to change particle shape from hexagonal to bean-like and affect pore size and wall thickness. researchgate.netucm.esarxiv.org

Table 1: Research Findings on Aminosilane Grafting on Silica-Based Materials

| Silica Material | Aminosilane Derivative | Key Findings | Reference |

|---|---|---|---|

| Mesoporous Silica (MCM-41 type) | APTES | Co-condensation method showed that increasing APTES content altered particle morphology from hexagonal to bean-like and reduced pore size. | researchgate.netucm.esarxiv.org |

| Silica Nanoparticles | APTES | Controlled hydrolysis and condensation of APTES allowed for precise regulation of amino density, shifting the isoelectric point from 2.9 to 9.2. | nih.gov |

| Mesoporous Silica (M41S) | APTES and methylsilane | The amino group was found to base-catalyze the hydrolysis of alkoxysilanes, leading to higher surface coverage. | researchgate.net |

| Silica Gel | APTES | Functionalized silica gel serves as a reusable, heterogeneous catalyst and is used in reversed-phase liquid chromatography. | sigmaaldrich.com |

The surface of metal oxides like zinc oxide (ZnO) and titanium dioxide (TiO₂) is typically terminated with hydroxyl groups, making them suitable for covalent functionalization with aminosilanes. uic.edu This modification is often pursued to improve the dispersion of nanoparticles in various media, alter their photocatalytic activity, or prepare them for further bioconjugation.

For titanium dioxide, nanosized films and particles can be functionalized with APTES, where the silane groups attach to the surface, leaving the amine groups free and exposed. uic.edu This process has been confirmed through various surface analysis techniques which show the successful grafting of the silane. uic.edu Similarly, amine-functionalized TiO₂ has been developed for specialized applications like the selective enrichment of phosphopeptides. nih.gov

In the case of zinc oxide nanoparticles, surface coating with APTES can be performed under different conditions (acidic, basic, or in toluene). researchgate.net This coating can act as a growth inhibitor, preventing particle aggregation even at high temperatures. researchgate.net A silica shell is sometimes first applied to ZnO nanoparticles before functionalization with APTES. This method, often assisted by microwave irradiation, can improve the dispersion properties of the nanoparticles in organic solvents. researchgate.net

Layered silicates, such as zeolites and kaolin, possess structures with exchangeable cations and surface hydroxyl groups that can be targeted for functionalization. The process often involves the intercalation of the silane molecules into the clay's interlayer spaces, followed by a condensation reaction with the hydroxyl groups on the layer surfaces. qut.edu.au

For zeolites, functionalization with APTES has been shown to proceed without destroying the material's underlying framework and structure. researchgate.net The modification can be confirmed by the appearance of nitrogen in elemental analysis. researchgate.net This process is used to alter the surface properties for applications such as the adsorption of metal ions from aqueous solutions. mdpi.com The modification can, however, lead to a decrease in the specific surface area and pore volume as the aminosilane molecules occupy the pores. mdpi.compolinema.ac.id

Kaolin, a layered aluminum silicate (B1173343), can also be organophilized with aminosilanes like (3-aminopropyl)dimethylethoxysilane (APMS). nih.gov A two-step procedure involving dimethyl sulfoxide (B87167) intercalation followed by APMS grafting onto the inner hydroxyl surfaces has been demonstrated. nih.gov The monofunctional nature of APMS leads to a single-point grafting mechanism, which can result in a more controllable organophilization compared to trifunctional silanes like APTES. nih.gov

Advanced Deposition Methodologies for Surface Modification

The method of deposition plays a crucial role in determining the quality, homogeneity, and stability of the resulting functionalized surface. Methodologies range from well-established solution-phase techniques to more advanced gas-phase depositions, each with specific advantages.

Solution-phase grafting is the most common method for surface modification with aminosilanes. The success of this technique is highly dependent on several interconnected parameters.

Solvent: The choice of solvent is critical. Anhydrous solvents like toluene (B28343) are often used to promote the formation of stable, covalent monolayers by minimizing the uncontrolled polymerization of the silane in solution. researchgate.net Reactions in aqueous solutions are also possible but require careful control. For example, grafting APTES onto silica in an acid-aqueous solution was found to be less stable compared to grafting in an anhydrous solution. researchgate.net For TiO₂ functionalization, a mixture of ethanol (B145695) and water acidified to a specific pH has been used.

pH: The pH of the reaction medium influences both the hydrolysis of the alkoxysilane and the surface charge of the substrate. For ZnO nanoparticle coating with APTES, both acidic (pH ~6.5) and basic (pH ~10.8) conditions have been successfully employed, leading to effective surface modification. researchgate.net

Temperature and Reaction Time: These parameters are adjusted to control the rate and extent of the grafting reaction. For modifying natural zeolite with APTES in toluene, a reaction temperature of 50 °C for 3 hours was used, followed by drying at 110 °C. mdpi.com The stability of the grafted layers can also be temperature-dependent. researchgate.net

Concentration and Water Content: The concentration of the aminosilane and the presence of water are crucial for controlling the density of the grafted functional groups. In ethanol-water mixtures, the rational control of APTES concentration and water content enables the precise regulation of the amino group density on a silica surface. nih.gov

Table 2: Influence of Solution-Phase Grafting Parameters

| Parameter | Effect on Grafting Process | Example | Reference |

|---|---|---|---|

| Solvent | Affects silane polymerization and layer stability. Anhydrous solvents often yield more stable, covalent monolayers. | Grafting APTES in anhydrous toluene resulted in a more stable and homogeneous monolayer on silica compared to an acid-aqueous solution. | researchgate.net |

| pH | Influences silane hydrolysis and substrate surface charge, affecting the reaction. | ZnO nanoparticles were successfully coated with APTES in both acidic (pH ~6.5) and basic (pH ~10.8) environments. | researchgate.net |

| Temperature | Controls the reaction rate and extent of grafting. | Natural zeolite was modified with APTES in toluene at 50 °C for 3 hours. | mdpi.com |

| Concentration | Allows for precise control over the density of grafted functional groups on the surface. | Varying APTES concentration in an ethanol-water mixture precisely tuned the amino density on silica particles. | nih.gov |

Gas-phase deposition, particularly Chemical Vapor Deposition (CVD), offers a solvent-free alternative for creating highly uniform and clean functionalized surfaces. This method is especially valuable for modifying complex geometries like microfluidic channels.

In a typical CVD process, the substrate is placed in a chamber which is then evacuated. The aminosilane is vaporized and introduced into the chamber, where it reacts with the hydroxylated surface of the substrate. The process parameters, such as temperature, pressure, and reaction time, are precisely controlled. For example, covalently bonded monolayers of (3-aminopropyl)dimethylethoxysilane (APDMES) have been deposited on silicon substrates at 150 °C and low pressure. nih.govbitalux.eu

Infrared spectroscopy studies of the gas-phase reaction of APDMES with silica show that the aminosilane initially adsorbs via hydrogen bonding of both its ethoxy and aminopropyl parts with the surface silanol groups. researchgate.netnih.gov As the reaction progresses, the number of molecules attached via covalent Si-O-Si bonds increases, primarily at the expense of the hydrogen-bonded ethoxy groups. researchgate.netnih.gov

CVD has been successfully used to create stable coatings in glass microfluidic devices for applications like capillary electrophoresis. nih.govresearchgate.net The stability of films created by CVD can vary with the specific silane used; films made from (3-aminopropyl)di-isopropylethoxysilane (APDIPES) were found to be more stable at high pH than those from APDMES or APTES. nih.govbitalux.eu

Optimization of Surface Coverage and Monolayer Formation

The formation of a dense, uniform, and stable self-assembled monolayer (SAM) of aminopropyl-functionalized silanols is a critical prerequisite for many applications. The quality of the monolayer is highly dependent on several reaction parameters, which must be carefully optimized to prevent the formation of undesirable aggregates and multilayers from solution-phase polymerization of the silane precursor. researchgate.net

Key factors influencing the silanization process include the concentration of the silane precursor, reaction time, temperature, the nature of the solvent, and the pre-treatment of the substrate surface. researchgate.netresearchgate.net For instance, studies on the related compound (3-aminopropyl)triethoxysilane (APTES) have shown that varying its concentration from 0.1% to 10% and reaction times from 15 to 120 minutes significantly impacts the formation of a thin and stable layer on silicon nitride surfaces. researchgate.net The presence of water is also a critical factor, as it is necessary for the hydrolysis of the alkoxysilane precursors to form the reactive silanol intermediates. However, excess water can lead to premature polymerization in solution.

The reaction can be performed in either a liquid or vapor phase. Vapor phase deposition can offer better control over monolayer formation. mdpi.com Infrared spectroscopy studies of the gas-phase reaction of (3-aminopropyl)dimethylethoxysilane (APDMES) on silica reveal that the molecule initially adsorbs via hydrogen bonding of both its ethoxy and aminopropyl groups with surface hydroxyls. researchgate.net Subsequently, the number of molecules covalently bonded to the surface through Si-O-Si linkages increases, a conversion catalyzed by the aminopropyl group of other APDMES molecules in the gas phase. researchgate.net

Catalysts and surface pre-treatments can enhance the reaction. Amine catalysts can accelerate the silanization process. researchgate.net Furthermore, pre-treatment of silicon substrates with UV irradiation can enhance the assembly process and significantly increase the surface coverage of the resulting monolayer. researchgate.net A novel two-step method involves pre-adsorbing ethylenediamine (B42938) (EDA) onto a silica surface to catalyze the reaction of APDMES, nearly doubling the amount of adsorbed silane compared to methods without the catalyst. researchgate.net This pre-treatment also helps control the orientation of the molecules, leading to an increase in chemisorbed APDMES with free aminopropyl groups extending from the surface. researchgate.net

Below is a table summarizing the impact of various parameters on monolayer formation.

| Parameter | Effect on Monolayer Formation | Research Findings |

| Precursor Concentration | Affects layer thickness and stability. High concentrations can lead to multilayer formation and aggregation. researchgate.netresearchgate.net | Optimal concentrations of APTES (e.g., 0.1% to 10%) are needed to produce a thin, stable layer on Si3N4. researchgate.net |

| Reaction Time | Influences the extent of surface reaction and coverage. researchgate.net | Different reaction times (15, 30, 60, 120 min) were tested to find the optimal condition for APTES modification. researchgate.net |

| Catalyst | Amine catalysts can accelerate the silanization reaction. researchgate.net | Preadsorbed ethylenediamine (EDA) can double the surface concentration of APDMES on silica. researchgate.net |

| Substrate Pre-treatment | Surface hydroxylation is crucial. UV irradiation can enhance molecular assembly and coverage. researchgate.net | UV pre-treatment of silicon substrates significantly increases the coverage of the assembled monolayer. researchgate.net |

| Reaction Phase | Can be conducted in liquid or vapor phase. Vapor phase offers control over multilayer formation. mdpi.com | Vapor phase deposition of APTMS and DTMOS on p-SiOCH films was investigated to form SAMs. mdpi.com |

Interface Engineering and Adhesion Promotion

Amino-functional silanols are excellent adhesion promoters, acting as a molecular bridge to form strong, durable bonds between dissimilar materials, such as inorganic substrates (glass, metals, silica) and organic polymers. hengdasilane.commade-in-china.com The bifunctional nature of the molecule is key to this property. The silanol end reacts with the inorganic surface to form covalent siloxane bonds, while the aminopropyl group at the other end can react with or physically entangle into the polymer matrix. nbinno.com

This interfacial modification improves adhesion through several mechanisms:

Improved Wetting: Treatment of an inorganic filler or surface with the silane alters its surface energy, promoting better wetting by the polymer melt during processing. This leads to more uniform dispersion and a reduction in interfacial voids. hengdasilane.comnbinno.com

Covalent Bonding: The primary amine of the aminopropyl group can form covalent bonds with various polymer matrices, such as epoxy, polyurethane, and polyamide resins. atamanchemicals.com This creates a true chemical link across the interface.

Interdiffusion: In thermoplastic systems, the flexible aminopropyl chains can interdiffuse with the polymer chains at temperatures above the polymer's melting point and the silane layer's glass transition temperature. dtic.mil This entanglement creates a diffuse interphase region, which enhances mechanical interlocking and dissipates stress effectively. dtic.mil

The application of these silanes significantly enhances the mechanical and electrical properties of the resulting composites. For mineral-filled thermoset and thermoplastic resins, it can greatly improve wet and dry bending strength, compressive strength, and shear strength. hengdasilane.comatamanchemicals.com In sealant applications, the addition of aminosilanes to polysulfide, urethane, and RTV silicone formulations improves adhesion to glass, aluminum, and steel. hengdasilane.commade-in-china.com For example, adding an aminosilane to a one-part polysulfide sealant can provide better adhesion to various substrates, often eliminating the need for a separate primer. made-in-china.com

The table below details the effect of aminosilane coupling agents on adhesion in various systems.

| Polymer System | Substrate/Filler | Effect of Silane Treatment |

| Polyethylene (B3416737) | α-Alumina | Markedly improved joint strength; interdiffusion between the silane film and polyethylene is a key mechanism. dtic.mil |

| Epoxy, Polyamide, PBT | Mineral Fillers | Improved physical and mechanical properties (bending, compressive, shear strength) and wet electrical performance. hengdasilane.comatamanchemicals.com |

| Polysulfide, Urethane, RTV Silicones | Glass, Aluminum, Steel | Improved pigment dispersion and adhesion for coatings, adhesives, and sealants. hengdasilane.commade-in-china.com |

| Phenolic Resin Binder | Foundry Sand | Strengthened bond between the binder and sand in shell molding. hengdasilane.com |

Functionalization of Polymeric and Composite Systems

(3-Aminopropyl)dimethylsilanol and its derivatives are widely used to functionalize polymeric and composite systems, enhancing their performance characteristics. As coupling agents, they improve the compatibility and interfacial adhesion between inorganic reinforcements and the polymer matrix. nbinno.com This is crucial in the manufacturing of high-performance composites.

When used to treat inorganic fillers like silica, glass fibers, or even bio-based materials like cellulose (B213188) nanocrystals (CNCs), the silane forms a chemical bridge to the polymer matrix. nbinno.commdpi.comnih.gov In a study involving CNCs, surface functionalization with APTES was achieved by hydrolyzing the silane in water, allowing it to adsorb onto the CNCs, and then forming covalent Si-O-C bonds. This modification is intended to improve the dispersibility of the nanocrystals in hydrophobic polymer matrices. nih.gov

In silica-epoxy nanocomposites, APTES can be used as a precursor for an in-situ sol-gel process, generating silica nanoparticles directly within the epoxy resin. mdpi.com This method results in uniform dispersion and strong adhesion between the filler and the matrix. The aminopropyl groups of APTES can also react with the epoxy groups, integrating the coupling agent directly into the polymer network and influencing the final properties, such as the glass transition temperature. mdpi.com

The functionalization extends to modifying the polymer chains themselves. Polydimethylsiloxane (B3030410) (PDMS) rubbers terminated with 3-aminopropyl groups can form a network through the hydrolysis and condensation of the terminal alkoxy groups, a process catalyzed by the amine groups themselves. mdpi.com The properties of these elastomers can be further tailored by introducing other components that react with the amine functionality. mdpi.com

The improved interfacial adhesion and filler dispersion resulting from silane treatment lead to significant enhancements in the material's bulk properties. These include boosted mechanical strength (tensile, flexural, impact), improved thermal stability, and better moisture resistance. atamanchemicals.commdpi.com For example, modifying jute fibers with APTES for use in polylactic acid composites resulted in boosted mechanical properties and a strong fiber-matrix interface. mdpi.com

The following table summarizes research findings on the functionalization of various polymer systems.

| Polymer/Composite System | Functionalization Approach | Observed Improvements |

| Silica-Epoxy Nanocomposites | In-situ generation of silica from TEOS and APTES. mdpi.com | Uniform dispersion, strong adhesion, and tailored glass transition temperature. mdpi.com |

| Polylactic Acid (PLA) Composites | Surface modification of jute fibers with APTES. mdpi.com | Boosted mechanical properties and thermal stability; strong interface. mdpi.com |

| Cellulose Nanocrystal (CNC) Composites | Surface functionalization of CNCs with APTES in an aqueous medium. nih.gov | Covalent linking of silane to CNC surface, enhancing potential for dispersion in hydrophobic polymers. nih.gov |

| Polydimethylsiloxane (PDMS) Rubbers | Synthesis of PDMS with terminal 3-aminopropyl(diethoxy)silyl groups. mdpi.com | Forms a cross-linked elastomer network via hydrolysis and condensation of the silane groups. mdpi.com |

| Mineral-filled Thermoplastics (e.g., Polyamide, PBT) | Use of aminosilane as an additive. hengdasilane.comatamanchemicals.com | Improved filler wetting and dispersion, enhanced mechanical and electrical properties. hengdasilane.comatamanchemicals.com |

Advanced Characterization Techniques for 3 Aminopropyl Dimethylsilanol Modified Materials

Spectroscopic Elucidation of Chemical Structures and Bonding

Spectroscopic techniques are indispensable for confirming the successful grafting of (3-aminopropyl)dimethylsilanol onto a substrate and for understanding the nature of the chemical bonds formed. These methods provide detailed information at the molecular level.

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique to identify functional groups present in a material. When a surface is modified with (3-aminopropyl)dimethylsilanol, FTIR spectra will exhibit characteristic absorption bands corresponding to the specific vibrational modes of the molecule's constituent groups.

The presence of the silanol (B1196071) group (Si-OH) is a key indicator of the successful hydrolysis of precursor silanes and its availability for reaction with surfaces. Free, non-hydrogen-bonded silanol groups typically show a sharp absorption band around 3690 cm⁻¹. gelest.com However, when these groups form hydrogen bonds, as is common on a surface, this peak broadens and shifts to a lower wavenumber, often appearing in the 3200-3400 cm⁻¹ range. researchgate.net The Si-O-Si stretching vibrations, which confirm the condensation and polymerization of silanol molecules on the surface, are observed as strong, broad bands in the region of 1100-1000 cm⁻¹. researchgate.netmdpi.com

The aminopropyl moiety also gives rise to distinct FTIR peaks. The N-H bending vibration of the primary amine group (-NH₂) typically appears around 1590-1612 cm⁻¹. rsc.orgresearchgate.net The C-H stretching vibrations of the propyl chain's methylene (B1212753) (-CH₂) groups are observed in the 2850-2950 cm⁻¹ range. rsc.org Furthermore, the C-N stretching vibration can be identified, although its position can vary. researchgate.net The presence of methyl groups attached to the silicon atom (Si-(CH₃)₂) would be indicated by characteristic C-H bending vibrations around 1260 cm⁻¹.

By comparing the FTIR spectrum of a material before and after modification, the appearance of these characteristic peaks provides clear evidence of the successful immobilization of (3-aminopropyl)dimethylsilanol.

Table 1: Characteristic FTIR Peak Assignments for (3-Aminopropyl)dimethylsilanol Modified Surfaces Note: The exact peak positions can vary depending on the substrate, the environment, and the degree of intermolecular interaction.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Si-OH (Silanol) | O-H Stretch (Free) | ~3690 | gelest.com |

| Si-OH (H-bonded) | O-H Stretch (Broad) | 3200 - 3400 | researchgate.netacs.org |

| Si-O-Si (Siloxane) | Asymmetric Stretch | 1100 - 1000 | researchgate.netmdpi.com |

| -NH₂ (Amine) | N-H Bend | 1590 - 1612 | rsc.orgresearchgate.net |

| -CH₂- (Methylene) | C-H Stretch | 2850 - 2950 | rsc.org |

| Si-(CH₃)₂ | C-H Bend | ~1260 | researchgate.net |

| -CN- (Amine) | C-N Stretch | 1166 - 1072 | researchgate.net |

Nuclear Magnetic Resonance Spectroscopy (NMR: ¹H, ¹³C, ²⁹Si MAS NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic structure and chemical environment of the nuclei within a molecule. For materials modified with (3-aminopropyl)dimethylsilanol, ¹H, ¹³C, and ²⁹Si NMR are particularly insightful.

¹H NMR spectroscopy is used to identify the hydrogen atoms in the aminopropyl and dimethyl groups. Based on data from similar aminopropylsilane (B1237648) compounds, the methylene protons of the propyl chain exhibit characteristic chemical shifts. The protons on the carbon adjacent to the amine group (α-CH₂) typically appear around 2.8 ppm, the central methylene protons (β-CH₂) around 1.6 ppm, and the protons on the carbon bonded to silicon (γ-CH₂) around 0.6 ppm. researchgate.net The protons of the dimethyl groups attached to the silicon atom would produce a signal at a much higher field, typically around 0.1 ppm.

¹³C NMR provides information about the carbon skeleton. The chemical shifts of the three distinct carbon atoms in the propyl chain and the carbon atoms of the dimethyl groups can be resolved and assigned, confirming the integrity of the organic moiety after grafting.

²⁹Si Magic Angle Spinning (MAS) NMR is a powerful solid-state NMR technique for directly probing the silicon environment. It can distinguish between different silicon species on the surface. The chemical shift of ²⁹Si is highly sensitive to its coordination environment. For instance, a silicon atom in a dimethylsilanol group, R₂Si(OH)₂, will have a different chemical shift from one that has condensed to form a siloxane bridge, R₂Si(OSi)₂. Generally, ²⁹Si chemical shifts for siloxanes appear in a range from approximately -50 to -70 ppm for T-type structures ((SiO)₃SiR) and around -22 ppm for D-type structures ((SiO)₂SiR₂). researchgate.net This technique can thus provide quantitative information on the degree of condensation and cross-linking of the silanol layer on the material surface. researchgate.netresearchgate.net

Table 2: Representative NMR Chemical Shifts for (3-Aminopropyl)dimethylsilanol Moieties Note: Chemical shifts are relative to a standard (e.g., TMS) and can be influenced by the solvent and substrate.

| Nucleus | Group | Approximate Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | α-CH₂ (next to NH₂) | ~2.8 | researchgate.net |

| β-CH₂ (middle) | ~1.6 | researchgate.net | |

| γ-CH₂ (next to Si) | ~0.6 | researchgate.net | |

| ²⁹Si | D-type (e.g., (SiO)₂Si(CH₃)₂) | ~ -22 | researchgate.net |

| Silanol (Si-OH) | Varies, distinct from siloxane | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. pnnl.govresearchgate.net

When analyzing a surface modified with (3-aminopropyl)dimethylsilanol, XPS survey scans will confirm the presence of silicon (Si), nitrogen (N), carbon (C), and oxygen (O). High-resolution scans of the specific elemental regions provide detailed chemical state information.

The N1s spectrum is crucial for confirming the presence of the amine group. The binding energy of the N1s peak for a primary amine (-NH₂) is typically found around 399-400 eV. researchgate.net A shift to higher binding energy (around 401-402 eV) can indicate protonated amine groups (-NH₃⁺), which may occur depending on the surface pH and environment. researchgate.net

The Si2p spectrum provides information about the silicon bonding environment. The binding energy for silicon in a siloxane (Si-O-Si) network is typically observed around 102-103 eV. researchgate.net This allows for the differentiation between the silane (B1218182) layer and, for example, a silicon substrate.

By analyzing the atomic concentrations derived from XPS data, the surface coverage of the silanol can be estimated. Angle-resolved XPS (ARXPS) can further provide information on the thickness and uniformity of the deposited layer.

Table 3: Typical XPS Binding Energies for (3-Aminopropyl)dimethylsilanol Modified Surfaces

| Core Level | Chemical Species | Typical Binding Energy (eV) | Reference |

|---|---|---|---|

| N1s | Amine (-NH₂) | ~399 - 400.5 | researchgate.netnih.gov |

| Protonated Amine (-NH₃⁺) | ~401 - 402.3 | researchgate.net | |

| Si2p | Si in Siloxane (Si-O-Si) | ~102 - 103 | researchgate.net |

| Si in Substrate (e.g., SiO₂) | ~103.5 | researchgate.net |

Surface and Morphological Characterization

Beyond chemical composition, the physical topography and morphology of the modified surface are critical to its performance. Microscopic techniques provide visual and quantitative data on the surface structure at the nanoscale.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a surface with nanoscale resolution. rsc.org It is exceptionally well-suited for characterizing the changes in surface morphology and roughness that occur upon modification with (3-aminopropyl)dimethylsilanol.

AFM analysis can reveal whether the silanol forms a smooth, uniform monolayer or aggregates into island-like domains. wiley.comnih.gov The formation of these structures is highly dependent on the deposition conditions, such as solvent, concentration, temperature, and the presence of water. For instance, uncontrolled polymerization can lead to the formation of a rougher surface with a high density of islands. wiley.com

Quantitative data, such as the root-mean-square (RMS) roughness, can be extracted from AFM images to compare the surface texture before and after modification. researchgate.net For many applications requiring a uniform functional layer, AFM is used to optimize the silanization process to achieve a smooth surface with minimal aggregation. researchgate.net In some cases, the height of the formed domains can be measured to determine if they correspond to monolayer or multilayer thicknesses. nih.gov

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), offer complementary information about the surface and bulk morphology of modified materials.

TEM is used to examine the internal structure of materials. For materials like functionalized nanoparticles, TEM can provide information on the size and shape of the core particles and, in some cases, visualize the silanol coating itself. rsc.orgresearchgate.net High-resolution TEM can confirm the crystallinity of nanoparticles after the functionalization process. rsc.org For thin cross-sections of coated materials, TEM can be used to measure the thickness of the applied (3-aminopropyl)dimethylsilanol layer with high precision. rsc.org

Spectroscopic Ellipsometry and Contact Angle Goniometry

Spectroscopic Ellipsometry (SE) is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface. horiba.com This allows for the precise determination of thin film thickness, optical constants (refractive index and extinction coefficient), and surface roughness. horiba.comsemilab.com For materials modified with (3-aminopropyl)dimethylsilanol, SE can be used to quantify the thickness of the deposited silane layer. psu.edu By building a model of the surface structure, researchers can analyze the collected data to understand the uniformity and quality of the silane coating. horiba.comsemilab.com The technique is highly sensitive, capable of measuring films as thin as a fraction of a nanometer. psu.edu

Contact Angle Goniometry provides information about the wettability of a surface, which is directly influenced by its chemical composition and topography. dtic.mil The contact angle of a liquid droplet, typically water, on the surface is measured. A high contact angle indicates a hydrophobic surface, while a low contact angle suggests a hydrophilic surface. dtic.mil The modification of a surface with (3-aminopropyl)dimethylsilanol can lead to changes in its wetting properties. For instance, the introduction of aminopropyl groups can alter the surface's affinity for water. researchgate.netnih.gov Studies have shown that the water contact angle can increase after silanization, indicating a more hydrophobic surface, which can be attributed to the presence of the organic alkyl groups of the silane. researchgate.net The dynamic contact angle, which includes advancing and receding angles, can also provide information about the chemical heterogeneity and roughness of the silane layer. nih.gov

The combination of SE and contact angle goniometry offers a powerful approach to characterizing silane-modified surfaces. While SE provides quantitative data on layer thickness and optical properties, contact angle measurements offer complementary information about the surface chemistry and its interaction with liquids.

Table 1: Illustrative Contact Angle Data for Modified Surfaces

| Surface | Modification | Water Contact Angle (°) | Reference |

| Silicon | Pristine | <10 (hydrophilic) | researchgate.net |

| Silicon | After O2 plasma treatment | <20 (hydrophilic) | mdpi.com |

| Silicon | After APTES treatment | >90 (hydrophobic) | mdpi.com |

| Glass | Pristine | ~30 | researchgate.net |

| Glass | APTES-modified | ~60 | researchgate.net |

This table provides example values to illustrate the typical changes in wettability observed after surface modification with aminosilanes like APTES. Actual values can vary depending on the specific substrate, silanization conditions, and measurement parameters.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique used to determine the elemental and molecular composition of the outermost layers of a solid material. rice.eduresearchgate.net It operates by bombarding the surface with a pulsed primary ion beam, which causes the ejection of secondary ions from the sample surface. These secondary ions are then accelerated into a time-of-flight mass analyzer, where their mass-to-charge ratio is determined with high accuracy. rice.edu

For materials modified with (3-aminopropyl)dimethylsilanol, ToF-SIMS can provide detailed chemical information about the functionalized surface. It can confirm the presence of the aminopropylsilane by detecting characteristic fragment ions. npl.co.uk This technique is particularly valuable for verifying the successful grafting of the silane and for identifying any potential contaminants or byproducts on the surface. ToF-SIMS can also be used to create chemical maps of the surface, revealing the spatial distribution of the silane and providing insights into the homogeneity of the coating. nih.govnih.gov When combined with a sputter ion beam for depth profiling, ToF-SIMS can also be used to analyze the chemical composition as a function of depth, providing information about the thickness and interfacial characteristics of the silane layer. rice.edu

Low Energy Ion Scattering (LEIS) for Silanol Density Quantification

Low Energy Ion Scattering (LEIS) , also known as Ion Scattering Spectroscopy (ISS), is an extremely surface-sensitive technique that provides quantitative elemental analysis of the outermost atomic layer of a material. wikipedia.orgtascon.eursc.org It involves directing a beam of low-energy ions (typically noble gas ions) at a surface and measuring the energy of the ions that are scattered after a single collision with a surface atom. nrel.gov Because the energy loss is dependent on the mass of the surface atom, the resulting energy spectrum provides a fingerprint of the elements present on the very surface. wikipedia.orgnrel.gov

A key application of LEIS in the context of silane chemistry is the quantification of surface silanol (Si-OH) group density. researchgate.net Silanol groups are the reactive sites on many substrates (like silica (B1680970) and glass) to which silanes like (3-aminopropyl)dimethylsilanol bond. A novel method involves "tagging" these surface silanols using atomic layer deposition (ALD) and then analyzing the tags with LEIS. researchgate.net This "tag-and-count" approach allows for a precise determination of the number of reactive sites on a surface. For example, a study determined the silanol density on a fully hydroxylated fused silica surface to be 4.67 OH/nm². researchgate.net Understanding the initial silanol density is crucial for controlling the subsequent silanization process and achieving a desired surface coverage with (3-aminopropyl)dimethylsilanol.

Thermal Stability and Degradation Analysis (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mt.com This technique is widely used to assess the thermal stability and decomposition behavior of materials. researchgate.netmdpi.com

For materials modified with (3-aminopropyl)dimethylsilanol, TGA can provide valuable information about the thermal stability of the grafted silane layer. By heating the modified material and monitoring its weight loss, one can determine the temperature at which the aminopropyl groups begin to decompose. researchgate.net For instance, research on (3-aminopropyl)triethoxysilane (APTES)-modified SBA-15 silica molecular sieves showed that the aminopropyl groups were thermally stable up to 550°C. researchgate.net Another study on APTES-coated nanoparticles indicated a sharp weight loss between 300°C and 600°C, which was attributed to the decomposition and loss of the aminopropyl groups. researchgate.net TGA can also be used to quantify the amount of silane grafted onto the surface by measuring the total weight loss corresponding to the organic component. sci-hub.sesci-hub.box

Table 2: TGA Data for APTES-Modified Materials

| Material | Onset of Decomposition (°C) | Major Weight Loss Range (°C) | Reference |

| APTES-modified SBA-15 | >300 | 300-600 | researchgate.net |

| APTES-modified Titanate Nanotubes | Varies with silanization time | Not specified | researchgate.net |

| Carboxyl-terminated APTMS on Si | ~450 (failure temperature) | Not specified | mdpi.com |

This table presents a summary of thermal stability data for materials modified with aminopropylsilanes, illustrating the range of decomposition temperatures observed in different systems.

Porosity and Surface Area Determination (e.g., N2 Adsorption-Desorption Isotherms)

Nitrogen adsorption-desorption isotherms are a standard technique for determining the specific surface area, pore volume, and pore size distribution of porous materials. nih.govnist.gov The method is based on the Brunauer-Emmett-Teller (BET) theory for surface area calculation and the Barrett-Joyner-Halenda (BJH) method for pore size analysis. nih.govnih.gov

When a porous material is modified with (3-aminopropyl)dimethylsilanol, the grafting of the silane molecules onto the internal pore surfaces can lead to changes in these textural properties. By comparing the nitrogen adsorption-desorption isotherms of the material before and after modification, one can assess the effect of the silanization process. A decrease in the specific surface area, pore volume, and average pore diameter is typically observed after modification, which indicates that the silane molecules have successfully been introduced into the pores. researchgate.net For example, a study on (3-aminopropyl)triethoxysilane-modified SBA-15 silica showed that the modified materials retained high BET surface areas (up to 700 m²/g) but with slightly smaller pore dimensions compared to the parent material, suggesting a uniform distribution of the aminopropyl groups on the internal surfaces. researchgate.net

Table 3: Textural Properties of a Porous Material Before and After Modification

| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (Å) | Reference |

| SBA-15 Silica (Parent) | ~800 | ~1.3 | 57.4 | researchgate.net |

| APTES-modified SBA-15 | up to 700 | <1.3 | <57.4 | researchgate.net |

This table illustrates the typical changes in surface area and porosity that occur upon modification of a porous material with an aminopropylsilane.

Computational and Theoretical Investigations of 3 Aminopropyl Dimethylsilanol Reactions and Interactions

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful techniques for investigating the electronic structure, geometry, and energetic properties of molecules like (3-aminopropyl)dimethylsilanol. These methods allow for the precise calculation of various molecular parameters that are often difficult to determine experimentally.

Detailed research findings from these computational approaches reveal key aspects of the molecule's behavior. For instance, calculations can determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule's most stable conformation. Furthermore, the distribution of electron density and the resulting molecular electrostatic potential surface can be mapped, identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for understanding its reactive sites, such as the nucleophilic amino group and the hydroxyl group on the silicon atom.

While specific DFT studies on (3-aminopropyl)dimethylsilanol are not extensively documented in publicly available literature, data from closely related aminosilanes and silanols provide valuable insights. These studies typically employ various functionals and basis sets to achieve a balance between computational cost and accuracy.

Table 1: Representative Data from Quantum Chemical Calculations on Aminosilanes

| Parameter | Computational Method | Basis Set | Finding |

| Optimized Geometry | DFT (B3LYP) | 6-31G | Provides bond lengths and angles, revealing the spatial arrangement of atoms. |

| Vibrational Frequencies | DFT (B3LYP) | 6-311+G(d,p) | Predicts infrared spectra, aiding in the identification of functional groups and their interactions. |

| Mulliken Atomic Charges | Ab initio (HF) | 6-31G | Quantifies the partial charge on each atom, indicating reactive sites. |

| Frontier Molecular Orbitals (HOMO/LUMO) | DFT | Various | Determines the energy of the highest occupied and lowest unoccupied molecular orbitals, which is key to predicting chemical reactivity. |

Note: This table is illustrative and based on typical computational studies of similar organosilane molecules. The specific values would be unique to (3-aminopropyl)dimethylsilanol.

Molecular Dynamics Simulations of Surface Adsorption and Reactivity

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. For (3-aminopropyl)dimethylsilanol, MD simulations are particularly useful for studying its interaction with surfaces, such as silica (B1680970) or metal oxides, which is central to its function as a coupling agent. These simulations model the motion of every atom in the system based on a classical force field, providing a detailed picture of processes like adsorption, diffusion, and the initial stages of chemical reactions.

In a typical MD simulation of (3-aminopropyl)dimethylsilanol interacting with a silica surface, the silanol (B1196071) molecules are placed in a simulation box with a model of the silica substrate, often including surface silanol groups (Si-OH) and a solvent like water. The simulation then tracks the trajectories of all atoms, revealing how the aminopropylsilanol molecules approach, orient themselves, and bind to the surface.

Research on the related compound, (3-aminopropyl)dimethylethoxysilane (the precursor to the silanol), has shown that the initial adsorption involves hydrogen bonding between both the silane's functional groups (ethoxy or hydroxyl) and the aminopropyl moiety with the surface hydroxyl groups of the silica. MD simulations can quantify the strength and lifetime of these hydrogen bonds, providing a deeper understanding of the initial physisorption step that precedes covalent bond formation.

Table 2: Typical Parameters for Molecular Dynamics Simulations of Silane-Surface Interactions

| Parameter | Description | Typical Value/Setting |

| Force Field | A set of equations and parameters describing the potential energy of the system. | AMBER, CHARMM, or specialized force fields for silica and organosilanes. |

| System Size | The number of atoms included in the simulation. | Thousands to hundreds of thousands of atoms. |

| Time Step | The interval at which the equations of motion are integrated. | 1-2 femtoseconds (fs). |

| Simulation Time | The total duration of the simulated process. | Nanoseconds (ns) to microseconds (µs). |

| Ensemble | The set of thermodynamic conditions (e.g., constant temperature and pressure). | NVT (canonical) or NPT (isothermal-isobaric). |

Elucidation of Reaction Mechanisms and Transition States at the Molecular Level

A primary application of computational chemistry in this context is to elucidate the detailed mechanisms of reactions involving (3-aminopropyl)dimethylsilanol, particularly its hydrolysis and subsequent condensation with surface hydroxyl groups. Quantum chemical methods can map out the entire reaction pathway, identifying key intermediates, transition states, and the energy barriers that control the reaction rate.

The hydrolysis of a precursor alkoxysilane to form (3-aminopropyl)dimethylsilanol and the subsequent condensation of the silanol with a surface are complex, often catalyzed processes. The amino group in the molecule can act as an intramolecular catalyst or an intermolecular catalyst in the presence of other aminopropylsilanol molecules. Computational studies can model these catalytic roles by calculating the energy profiles of different possible reaction pathways.

By locating the transition state structure for a particular reaction step (e.g., the formation of a Si-O-Si bond), the activation energy can be calculated. This provides a quantitative measure of how fast that step will proceed under given conditions. These calculations have shown that the presence of the amino group can significantly lower the activation energy for both hydrolysis and condensation, explaining its role as an effective coupling agent.

Prediction of Interfacial Bonding and Energetics

Understanding the strength of the bond between (3-aminopropyl)dimethylsilanol and a substrate is critical for predicting the durability and performance of the resulting interface. Computational methods can predict the interfacial bonding energy, which is the energy released when the silanol molecule binds to the surface.

DFT calculations are often employed to model a small cluster of the substrate surface and the adsorbing silanol molecule. By calculating the total energy of the combined system and subtracting the energies of the isolated molecule and the surface, the interaction energy can be determined. This can be done for both physisorbed states (e.g., hydrogen-bonded) and chemisorbed states (covalently bonded).

These calculations can help to answer fundamental questions about the interface, such as:

Which binding configuration is the most stable?

How does the presence of water at the interface affect bonding?

What is the theoretical strength of the covalent Si-O-Si bond formed between the silanol and a silica surface?

The insights gained from these computational predictions are invaluable for designing more effective surface treatments and for understanding the long-term stability of materials modified with (3-aminopropyl)dimethylsilanol.

Applications in Advanced Materials and Chemical Technologies Academic Context

Adhesion Promoters in Composites and Coatings